molecular formula C10H13N3O B2591911 2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one CAS No. 1018163-40-0

2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one

Cat. No.: B2591911
CAS No.: 1018163-40-0
M. Wt: 191.234
InChI Key: PUUBSWPIPKQFLB-UHFFFAOYSA-N
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Description

2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is a heterocyclic compound that belongs to the pyrazolopyridine family. This compound is characterized by its unique structure, which includes a pyrazole ring fused to a pyridine ring. It has garnered interest in various fields due to its potential biological and pharmacological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one typically involves the cyclization of appropriately substituted pyridines and pyrazoles. One common method involves the reaction of 3-substituted pyridines with hydrazine derivatives to form the pyrazole ring, followed by cyclization to form the fused pyrazolopyridine system .

Industrial Production Methods

Industrial production methods for this compound often utilize similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and automated synthesis processes to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups such as alkyl, aryl, or halogen groups .

Scientific Research Applications

2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one involves its interaction with specific molecular targets, such as enzymes and receptors. It can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This compound may also interact with cellular receptors, modulating signal transduction pathways involved in various biological processes .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Isopropyl-4-methyl-2H-pyrazolo[3,4-b]pyridin-6(7H)-one is unique due to its specific substitution pattern and the presence of both isopropyl and methyl groups, which can influence its chemical reactivity and biological activity. Its distinct structure allows for specific interactions with molecular targets, making it a valuable compound in drug discovery and development .

Properties

IUPAC Name

4-methyl-2-propan-2-yl-7H-pyrazolo[3,4-b]pyridin-6-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N3O/c1-6(2)13-5-8-7(3)4-9(14)11-10(8)12-13/h4-6H,1-3H3,(H,11,12,14)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUUBSWPIPKQFLB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=O)NC2=NN(C=C12)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N3O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

191.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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